O-(2-Fluorbenzyl)hydroxylamin

Übersicht

Beschreibung

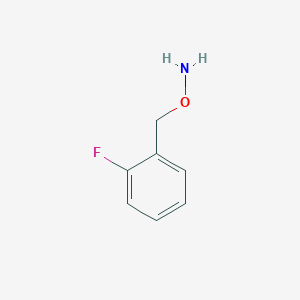

O-(2-Fluorobenzyl)hydroxylamine is a chemical compound that has garnered significant interest in the scientific community due to its unique physical and chemical properties. It consists of a benzene ring attached to a carbon atom, which is bonded to a hydroxylamine group (-NH2OH) and a fluorine atom. This compound has shown promise in various applications, including biological, chemical, and industrial processes.

Wissenschaftliche Forschungsanwendungen

Derivatisierungsmittel in der Chromatographie

O-(2-Fluorbenzyl)hydroxylamin kann als Derivatisierungsmittel in der Flüssigchromatographie gekoppelt mit Tandem-Massenspektrometrie (LC–MS/MS) verwendet werden. Es wurde mit anderen Derivatisierungsreagenzien wie 3-Nitrophenylhydrazin (3-NPH) und 2-Picolylamin (2-PA) für die Analyse von kurzkettigen Fettsäuren (SCFAs) verglichen. SCFAs sind Metaboliten, die von der Darmflora stammen und an der Homöostase des Wirts beteiligt sind .

Biologische Forschung

Die Verbindung kann in der biologischen Forschung verwendet werden, insbesondere in Studien, die die Darmflora betreffen. Die Profilerstellung von SCFAs aus biologischen Proben spielt eine wichtige Rolle bei der Aufklärung der Wechselwirkung zwischen der Darmflora und Krankheitserregern .

Chemische Synthese

this compound könnte möglicherweise bei der Synthese anderer komplexer organischer Verbindungen verwendet werden. Seine einzigartige chemische Struktur könnte es in bestimmten Synthesewegen nützlich machen .

Analytische Chemie

In der analytischen Chemie könnte this compound als Reagenz für den Nachweis oder die Quantifizierung bestimmter Verbindungen verwendet werden .

Wirkmechanismus

Target of Action

O-(2-Fluorobenzyl)hydroxylamine is a versatile reagent used for the detection of carbonyl-containing compounds . It is primarily used in the preparation of oximes of steroids-bearing keto group .

Mode of Action

The compound interacts with its targets by derivatizing them. It is used as a derivatization reagent in the determination of thromboxane B2, prostaglandins, amygdalin, and a variety of aldehydes, ketones, and acids .

Biochemical Pathways

The biochemical pathways affected by O-(2-Fluorobenzyl)hydroxylamine are those involving carbonyl-containing compounds. The compound is used to detect these compounds through GC, GC-MS, and other methods .

Pharmacokinetics

Its solubility in water (50 mg/ml, clear to slightly hazy, colorless ) suggests that it may have good bioavailability.

Result of Action

The result of the action of O-(2-Fluorobenzyl)hydroxylamine is the detection and quantification of carbonyl-containing compounds. It enables the measurement of oxygenated organics in environmental and biological samples .

Action Environment

The action of O-(2-Fluorobenzyl)hydroxylamine can be influenced by environmental factors. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability . The efficacy of the compound in detecting carbonyl-containing compounds can also be influenced by the sample’s composition and the presence of interfering substances.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-Fluorobenzyl)hydroxylamine typically involves the reaction of 2-fluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at a controlled temperature to yield the desired product . The general reaction scheme is as follows:

2-Fluorobenzyl chloride+Hydroxylamine hydrochloride→O-(2-Fluorobenzyl)hydroxylamine+HCl

Industrial Production Methods

Industrial production methods for O-(2-Fluorobenzyl)hydroxylamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

O-(2-Fluorobenzyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: It

Biologische Aktivität

O-(2-Fluorobenzyl)hydroxylamine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

O-(2-Fluorobenzyl)hydroxylamine, with the chemical formula CHFNO, features a hydroxylamine functional group attached to a 2-fluorobenzyl moiety. The presence of the fluorine atom may influence its reactivity and interaction with biological targets.

Research indicates that hydroxylamines can act as mechanism-based inhibitors for various enzymes. Specifically, O-(2-Fluorobenzyl)hydroxylamine has been studied for its role in inhibiting indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in immune regulation and cancer progression. The inhibition of IDO1 can enhance anti-tumor immunity by preventing the degradation of tryptophan, a crucial amino acid for T-cell function .

Inhibition of IDO1

O-(2-Fluorobenzyl)hydroxylamine derivatives have shown promising results in inhibiting IDO1. In a study involving various hydroxylamine derivatives, O-benzylhydroxylamine was identified as a potent sub-micromolar inhibitor of IDO1. Modifications to the benzyl ring, particularly halogen substitutions, significantly enhanced inhibitor potency. The introduction of fluorine at the 2-position was found to maintain substantial inhibitory activity while potentially improving selectivity .

Anticancer Properties

The anticancer potential of O-(2-Fluorobenzyl)hydroxylamine stems from its ability to modulate immune responses and inhibit tumor growth. The compound's low toxicity profile and high ligand efficiency make it an attractive candidate for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

A comprehensive study on structure-activity relationships revealed that fluorinated derivatives exhibited varying degrees of potency against IDO1. For instance, halogen substitutions at different positions on the aromatic ring were systematically evaluated, leading to the identification of optimal configurations for enhanced biological activity .

| Compound | Position of Fluorine | IC (nM) | Comments |

|---|---|---|---|

| O-benzylhydroxylamine | - | 200 | Lead compound |

| O-(2-Fluorobenzyl)hydroxylamine | 2 | 150 | Improved potency |

| O-(3-Fluorobenzyl)hydroxylamine | 3 | 300 | Reduced activity |

Pharmacokinetics and Bioavailability

Studies assessing the pharmacokinetic properties of O-(2-Fluorobenzyl)hydroxylamine derivatives indicate favorable absorption and distribution characteristics. These compounds demonstrated good permeability across biological membranes, suggesting potential for oral bioavailability .

Eigenschaften

IUPAC Name |

O-[(2-fluorophenyl)methyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-7-4-2-1-3-6(7)5-10-9/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHKQMQWIDUZDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CON)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332825 | |

| Record name | O-(2-Fluorobenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55418-27-4 | |

| Record name | O-(2-Fluorobenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.